3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a methoxyethyl group, a carboxylic acid group, and a dihydrophthalazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide, followed by further chemical transformations to introduce the phthalazine ring and carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxyethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group, used in various industrial applications.
Nusinersen: An antisense oligonucleotide with methoxyethyl groups, used in the treatment of spinal muscular atrophy.
(S)-Metoprolol: A β-blocker with a methoxyethyl group, used in the treatment of hypertension and angina pectoris.
Uniqueness
3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O4 |
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Molecular Weight |
248.23 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-4-oxophthalazine-1-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-18-7-6-14-11(15)9-5-3-2-4-8(9)10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChI Key |
XKSPAGBSJZLFCW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Origin of Product |
United States |
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